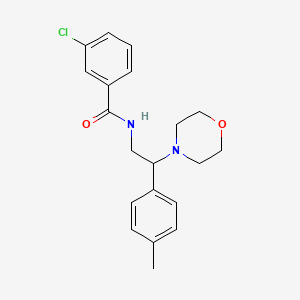![molecular formula C29H25FN4O2S B2768636 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 2034274-90-1](/img/structure/B2768636.png)
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O2S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activities
Compounds related to the one have been synthesized and studied for their antitumor activities. For example, derivatives of pyrimidinones and thiadiazoles have been evaluated for their selective antitumor properties. The synthetic routes often involve modifications of core structures to enhance activity and selectivity against cancer cells, highlighting the potential of these compounds in cancer research and therapy (Xiong Jing, 2011).
Radiosynthesis for Imaging Applications
Radiolabeled compounds, including those with pyrimidineacetamide structures, have been developed for imaging purposes, such as positron emission tomography (PET). These compounds bind selectively to target proteins or structures within the body, enabling the visualization of biological processes or disease states, such as neuroinflammation or tumor growth (F. Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Research has also focused on synthesizing compounds with antimicrobial and antifungal activities. By modifying the chemical structures, researchers aim to develop new agents that can combat resistant strains of bacteria and fungi. This application underscores the importance of chemical derivatives in addressing ongoing challenges in infectious disease management (A. Hossan et al., 2012).
Insecticidal Properties
Innovative heterocyclic compounds incorporating elements such as thiadiazole have been assessed for their insecticidal efficacy against pests like the cotton leafworm. These studies are crucial for developing new, more effective agrochemicals to protect crops from pest damage, showcasing the broad applicability of such chemical compounds in agriculture (A. Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the kinase activity of threonine tyrosine kinase (ttk) and rho-associated coiled-coil containing protein kinase (rock) . These kinases play crucial roles in cell division and smooth muscle contraction, respectively.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity. This results in the disruption of the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
The inhibition of TTK and ROCK kinases affects several biochemical pathways. TTK inhibition can lead to chromosome missegregation and aneuploidy . ROCK inhibition can lead to changes in cell morphology and migration . These changes can have significant effects on the proliferation and survival of cells.
Pharmacokinetics
Similar compounds have demonstrated good oral bioavailability .
Result of Action
The result of the compound’s action is the suppression of the proliferation of a panel of human cancer cell lines . This is likely due to the disruption of normal cell division processes caused by the inhibition of TTK and ROCK kinases.
properties
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCWDGZHCGSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

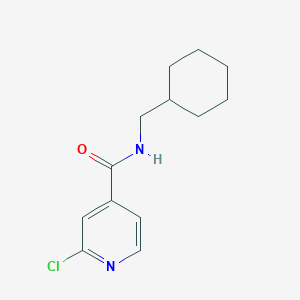

![3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2768558.png)
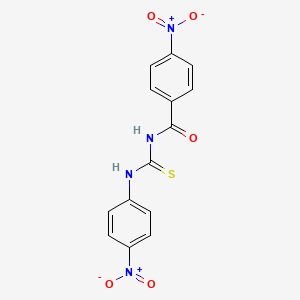
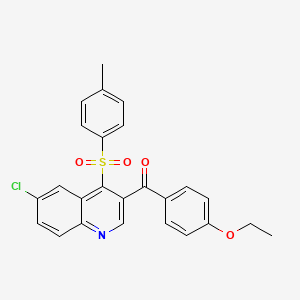

![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2768566.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2768569.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B2768571.png)
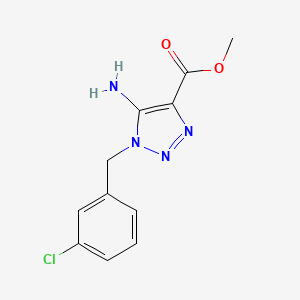
![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)
![2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2768575.png)
